
Application Notes: Synthesis of
Polyoxymethylene from 1,3,5-Trioxane

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Formaldehyde, dimer

CAS No.: 287-50-3

Cat. No.: B13752080

Get Quote

Introduction

Polyoxymethylene (POM), also known as polyacetal, is a high-performance engineering

thermoplastic characterized by its high stiffness, low friction, and excellent dimensional stability.

[1] It is widely used in precision parts across the automotive, electronics, and consumer goods

industries.[1] POM can be synthesized as a homopolymer from pure formaldehyde or 1,3,5-

trioxane, or as a copolymer, which typically involves the ring-opening polymerization of 1,3,5-

trioxane with a small amount of a comonomer, such as 1,3-dioxolane or ethylene oxide.[2][3]

The incorporation of comonomers enhances the thermal stability of the polymer by interrupting

the unstable hemiacetal end-groups that can lead to depolymerization ("unzipping").[2][4]

The primary route for high molecular weight POM synthesis is the cationic ring-opening

polymerization of 1,3,5-trioxane (TOX), a stable cyclic trimer of formaldehyde.[5] This process

can be carried out under various conditions, including in the melt, in solution, or in the solid

state.[3][6][7]
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The synthesis of POM from TOX proceeds via a cationic ring-opening mechanism. The process

is initiated by an acid catalyst, which protonates an oxygen atom in the trioxane ring, leading to

the formation of an oxonium ion. This active species initiates the polymerization by attacking

another trioxane monomer, propagating the polymer chain.

The key steps involved are:

Initiation: An acidic catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a protic acid) reacts with the

trioxane monomer to form a tertiary oxonium ion. This destabilizes the ring.[8]

Propagation: The oxonium ion opens and the resulting carbocationic species attacks another

trioxane molecule. This process repeats, extending the polyoxymethylene chain.

Chain Transfer: Chain transfer reactions can occur, which help to control the molecular

weight of the resulting polymer.[8]

Termination: The polymerization is terminated by deactivating the catalyst, often by adding a

base or water. The resulting polymer has unstable hemiacetal end-groups.[3]

End-capping: To prevent thermal degradation (unzipping from the chain ends), the unstable

end-groups are "capped." This is typically achieved by reacting the polymer with a reagent

like acetic anhydride to form stable acetate esters or through hydrolysis.[3][9]

Below is a diagram illustrating the general mechanism for the cationic polymerization of 1,3,5-

trioxane.
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Caption: Cationic ring-opening polymerization mechanism of 1,3,5-trioxane to form

polyoxymethylene.

Experimental Protocols
This section provides detailed protocols for the synthesis of polyoxymethylene. Protocol 1

describes a general laboratory-scale solution polymerization, while Protocol 2 outlines the

principles of industrial-scale melt polymerization.

Protocol 1: Laboratory-Scale Solution Polymerization of
Trioxane
This protocol describes the synthesis of POM via cationic polymerization in a non-polar solvent,

which results in the polymer precipitating as a slurry.[3]

Materials and Reagents:

1,3,5-Trioxane (TOX), high purity

1,3-Dioxolane (DOX), as comonomer (optional, for copolymer)

Cyclohexane, anhydrous (or other inert, non-polar solvent)

Boron trifluoride etherate (BF₃·OEt₂), as initiator/catalyst

Methanol

Triethylamine or ammonia solution, for catalyst deactivation

Antioxidants/stabilizers (e.g., hindered phenols)

Equipment:

Glass reactor with mechanical stirrer, reflux condenser, and nitrogen inlet

Syringes for initiator injection

Heating mantle or oil bath
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Filtration apparatus (e.g., Büchner funnel)

Vacuum oven

Procedure:

Monomer Preparation: Purify 1,3,5-trioxane by distillation or recrystallization to remove water

and other impurities containing active hydrogen.[3] Dry the inert solvent (cyclohexane) over a

suitable drying agent and distill under nitrogen.

Reactor Setup: Assemble the reactor and purge with dry nitrogen to create an inert

atmosphere.

Reaction Mixture: Charge the reactor with 100 parts by weight of anhydrous cyclohexane

and 20 parts by weight of purified 1,3,5-trioxane. If preparing a copolymer, add 0.2-2 parts of

1,3-dioxolane.

Initiation: Heat the mixture to 60-70°C with stirring to dissolve the monomer. Once the

temperature is stable, inject the initiator, boron trifluoride etherate (typically 0.01 to 200 ppm

relative to the monomer), into the reactor using a syringe.[7]

Polymerization: The polymerization will commence rapidly, and the polyoxymethylene will

precipitate from the solution, forming a slurry. Maintain the reaction temperature and

continue stirring for 1 to 4 hours.

Termination: Terminate the polymerization by adding a deactivating agent, such as a solution

of triethylamine in cyclohexane, to neutralize the acidic catalyst.

Purification: Cool the reactor to room temperature. Filter the polymer slurry using a Büchner

funnel. Wash the collected polymer powder sequentially with methanol and then water to

remove unreacted monomer, catalyst residues, and oligomers.

Stabilization and Drying: Resuspend the polymer in an aqueous or alcoholic solution

containing stabilizers. Heat the suspension to hydrolyze unstable end-groups.[3] After

stabilization, filter the polymer again and dry it in a vacuum oven at 60-80°C until a constant

weight is achieved.
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Protocol 2: Industrial-Scale Melt (Bulk) Polymerization
This protocol outlines the continuous synthesis of POM in an extruder, which is common in

industrial production.[7]

Materials and Reagents:

1,3,5-Trioxane (TOX), molten, high purity

Comonomer (e.g., 1,3-dioxolane or ethylene oxide), as required

Cationic initiator (e.g., BF₃·OEt₂, triflic acid) diluted in an inert solvent

Deactivating agent

Thermal and oxidative stabilizers

Equipment:

Twin-screw extruder or similar continuous reactor

Monomer and initiator feed systems

Devolatilization zone/vent

Pelletizer

Procedure:

Feed Preparation: Molten, purified trioxane (at 60-120°C) is continuously fed into the

extruder.[7] If a copolymer is being produced, the comonomer is fed simultaneously.

Initiation: The initiator solution is injected into the extruder at a precise rate (0.01-500 ppm).

[10]

Polymerization: The polymerization occurs in the melt phase within the extruder. The

reaction is exothermic, and the heat generated is typically sufficient to maintain the polymer

in a molten state. The reaction temperature is controlled between 130°C and 300°C, and the
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pressure can range from 1.5 to 500 bar.[7][10] The residence time in the reactor is short,

generally between 0.1 and 20 minutes.[10]

Conversion: The polymerization typically proceeds to a conversion of 60-90%.[7][10] The

crude polymer melt will contain unreacted monomers.

Devolatilization: The molten polymer passes through a devolatilization zone in the extruder

where unreacted monomers (trioxane, formaldehyde) are removed via a vacuum vent. These

monomers are often recovered and recycled.[7]

Termination and Stabilization: A deactivating agent is added to the melt to neutralize the

catalyst. Subsequently, thermal stabilizers, antioxidants, and other additives are

compounded into the molten polymer.

Pelletization: The stabilized polymer melt is extruded through a die, cooled in a water bath,

and cut into pellets.

Data Presentation
The following tables summarize key quantitative data related to the synthesis of POM from

trioxane.

Table 1: Typical Reaction Parameters for POM Synthesis
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Parameter
Solution
Polymerization

Melt (Bulk)
Polymerization

Solid-State
Polymerization

Temperature 40 - 80 °C
62 - 114 °C (reaction

mix)[7]

< 62 °C (below TOX

m.p.)[6]

Pressure Atmospheric 1.5 - 500 bar[10] Atmospheric

Initiator Conc. 10 - 500 ppm 0.01 - 1000 ppm[7]
Catalyst solution

sprayed on solid[11]

Reaction Time 1 - 4 hours 0.1 - 20 minutes[10] Variable, often longer

Monomer Conversion > 90% 60 - 90 %[7] High

Typical Solvent
Cyclohexane,

Benzene[3][12]
None (neat monomer)

None or dispersing

medium[12]

Table 2: Properties of Polyoxymethylene (Typical Values)

Property POM Homopolymer POM Copolymer Reference

Melting Point (Tₘ) 175 - 185 °C 164 - 168 °C [2]

Glass Transition (T₉) -82 °C -60 to -80 °C [2]

Density 1.41 - 1.42 g/cm³ 1.41 g/cm³ [3]

Molecular Weight

(Mw)

> 1,000,000 g/mol

possible

20,000 - 100,000

g/mol
[11]

Crystallinity High Slightly reduced [2]

Thermal Stability Moderate High [2][13]

Visualization of Experimental Workflow
The following diagram outlines a generalized experimental workflow for the laboratory

synthesis of polyoxymethylene.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://patents.google.com/patent/CA2620161A1/en
https://pubs.rsc.org/en/content/articlelanding/2021/py/d0py01401j
https://patents.google.com/patent/US20100280195A1/en
https://patents.google.com/patent/CA2620161A1/en
https://www.researchgate.net/publication/250594423_Production_of_polyoxymethylene_of_high_molecular_weight_and_high_crystallinity_from_trioxane?_share=1
https://patents.google.com/patent/US20100280195A1/en
https://patents.google.com/patent/CA2620161A1/en
https://en.wikipedia.org/wiki/Polyoxymethylene
https://www.researchgate.net/publication/347891065_The_solid-state_ring-opening_cationic_polymerization_of_135-trioxane_Frozen_polymerization_for_suppression_of_oligomer_formation_and_synthesis_of_ultrahigh_molecular_weight_polymers
https://www.researchgate.net/publication/347891065_The_solid-state_ring-opening_cationic_polymerization_of_135-trioxane_Frozen_polymerization_for_suppression_of_oligomer_formation_and_synthesis_of_ultrahigh_molecular_weight_polymers
https://pubs.rsc.org/en/content/articlehtml/2016/py/c5py01418b
https://pubs.rsc.org/en/content/articlehtml/2016/py/c5py01418b
https://en.wikipedia.org/wiki/Polyoxymethylene
https://www.researchgate.net/publication/250594423_Production_of_polyoxymethylene_of_high_molecular_weight_and_high_crystallinity_from_trioxane?_share=1
https://pubs.rsc.org/en/content/articlehtml/2016/py/c5py01418b
https://pubs.rsc.org/en/content/articlehtml/2016/py/c5py01418b
https://pom-material.com/blog/polyoxymethylene-material/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13752080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Monomer & Solvent
Purification

2. Reactor Setup
(Inert Atmosphere)

3. Charge Reactor
(Solvent, TOX, Comonomer)

4. Heat to Reaction Temp

5. Add Catalyst
(Initiate Polymerization)

6. Maintain Reaction
(Polymer Precipitates)

7. Terminate Reaction
(Add Deactivator)

8. Filter & Wash Polymer

9. End-Group Stabilization
(Hydrolysis/Capping)

10. Dry Final Product
(Vacuum Oven)

Final POM Product

Click to download full resolution via product page

Caption: A generalized workflow for the lab-scale solution polymerization of 1,3,5-trioxane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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